
1,4-Piperazinedicarboxanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Piperazinedicarboxanilide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as PPDA and is a derivative of piperazine, which is a heterocyclic organic compound commonly used in pharmaceuticals and other chemical industries. PPDA is a versatile compound that has been studied extensively for its synthesis methods, mechanism of action, and potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of PPDA is not well understood, and further research is needed to elucidate its mode of action. However, it has been shown that PPDA can interact with various biological molecules such as proteins and nucleic acids, which suggests that it may have potential applications in the field of biochemistry.
Biochemical and Physiological Effects:
PPDA has been shown to exhibit various biochemical and physiological effects, which makes it an attractive candidate for further research. PPDA has been shown to exhibit antioxidant and anti-inflammatory properties, which suggest that it may have potential applications in the treatment of various diseases such as cancer and arthritis. Additionally, PPDA has been shown to exhibit antimicrobial properties, which suggest that it may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
PPDA has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits unique properties that make it an attractive candidate for various scientific fields. However, there are also some limitations to using PPDA in laboratory experiments. For example, its mechanism of action is not well understood, and further research is needed to elucidate its mode of action.
Orientations Futures
There are several potential future directions for research on PPDA. One potential direction is to investigate its potential applications in the development of advanced materials such as polymers, coatings, and adhesives. Another potential direction is to investigate its potential applications in the field of biochemistry, particularly in the development of new drugs and antibiotics. Further research is needed to elucidate the mechanism of action of PPDA and to fully understand its potential applications in various scientific fields.
Conclusion:
In conclusion, 1,4-Piperazinedicarboxanilide is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it exhibits unique properties that make it an attractive candidate for various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Méthodes De Synthèse
PPDA can be synthesized by the reaction of piperazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. This reaction results in the formation of PPDA, which is a white crystalline powder that is soluble in organic solvents. The synthesis of PPDA is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
PPDA has been extensively studied for its potential applications in various scientific fields such as materials science, organic chemistry, and biochemistry. PPDA has been shown to exhibit unique properties such as high thermal stability, good solubility, and excellent film-forming ability. These properties make PPDA an ideal candidate for the development of advanced materials such as polymers, coatings, and adhesives.
Propriétés
Numéro CAS |
6511-89-3 |
|---|---|
Nom du produit |
1,4-Piperazinedicarboxanilide |
Formule moléculaire |
C18H20N4O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-N,4-N-diphenylpiperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
Clé InChI |
ONUDVYZRNCZADU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Solubilité |
3.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
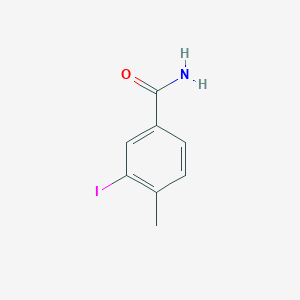
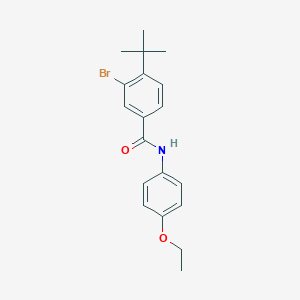
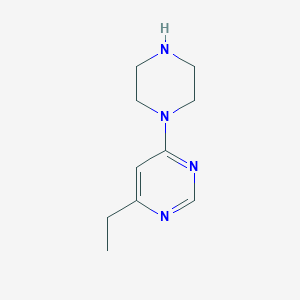

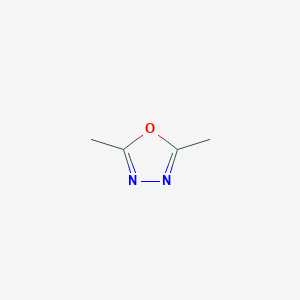
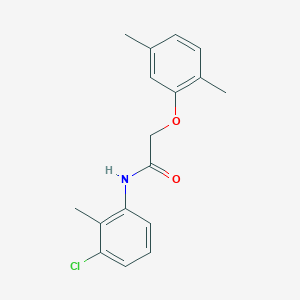

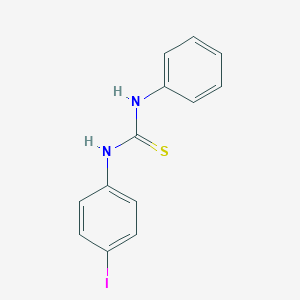
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
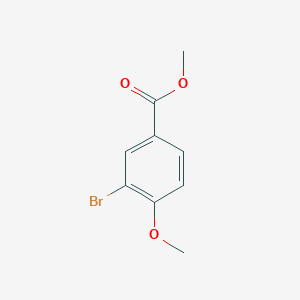
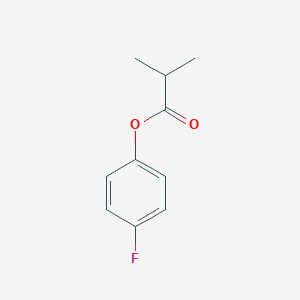
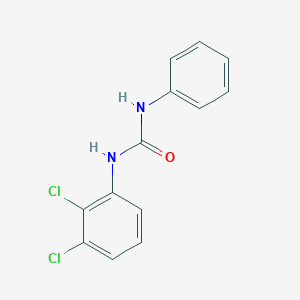
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)